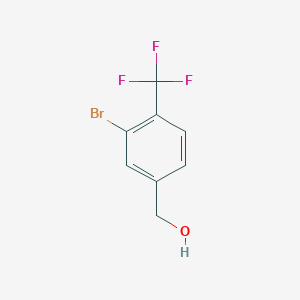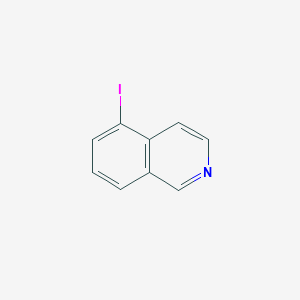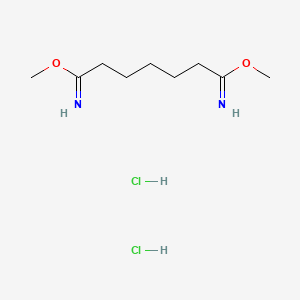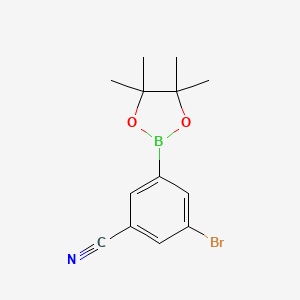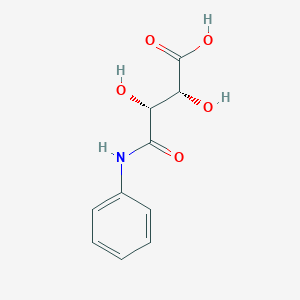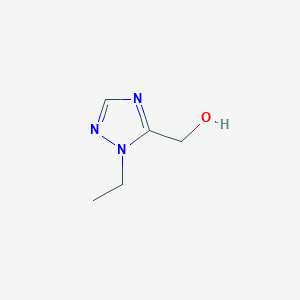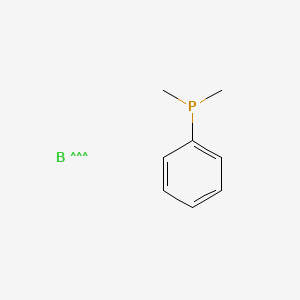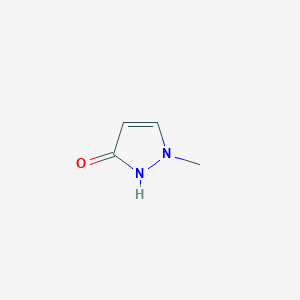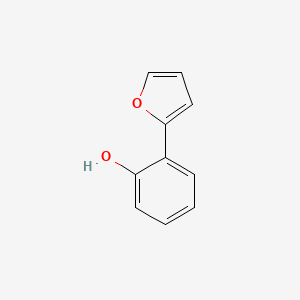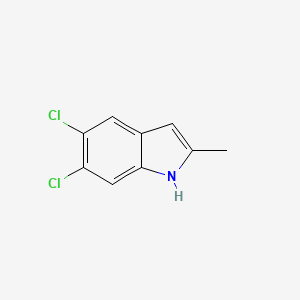
5,6-二氯-2-甲基-1H-吲哚
描述
5,6-Dichloro-2-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 2nd position on the indole framework. Although the provided papers do not directly discuss 5,6-dichloro-2-methyl-1H-indole, they provide insights into the synthesis, structure, and properties of closely related indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives often involves regioselective halogenation, as seen in the treatment of methyl indole-3-carboxylate with bromine to yield methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another synthesis approach includes a series of regioselective reactions such as iodination, cyclization, and carboxylation to produce 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles . These methods highlight the potential pathways that could be adapted for the synthesis of 5,6-dichloro-2-methyl-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized by spectroscopic tools and X-ray diffraction, which also allowed for the analysis of intermolecular interactions and the comparison of optimized molecular geometries with experimental data . Similarly, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized and its structure determined by NMR, IR, MS, and X-ray diffraction . These techniques would be applicable for the structural analysis of 5,6-dichloro-2-methyl-1H-indole.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization. The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions is an example of how complex indole derivatives can be synthesized . The Fischer indole synthesis method is another key reaction for constructing the indole group, as demonstrated in the synthesis of a chlorinated indole-2-carboxylic acid derivative . These reactions are indicative of the types of chemical transformations that 5,6-dichloro-2-methyl-1H-indole may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from their molecular structures and substituents. For example, the thermal stability of a bromo-indole derivative was reported to be good up to 215°C . The crystal structures of 5-methyl-6-acetyl substituted indole and gramine revealed intermolecular hydrogen bonding and weak interactions that contribute to the stability of the crystal lattice . These findings suggest that 5,6-dichloro-2-methyl-1H-indole would also exhibit specific physical and chemical properties based on its molecular structure, such as melting point, solubility, and stability, which could be explored through similar analytical techniques.
科学研究应用
合成和化学性质
5,6-二氯-2-甲基-1H-吲哚是有机合成和化学研究领域中感兴趣的化合物。相关二氯吲哚衍生物的合成涉及各种化学反应,包括Sonogashira偶联和环化反应,展示了它们在有机合成中的多功能性。例如,5,7-二氯-2-辛基-1H-吲哚在温和条件下以良好的产率和选择性合成,突显了二氯吲哚衍生物的合成可及性(L. Ming, 2011)。
亲核反应性
吲哚的亲核反应性,包括那些取代氯基的吲哚,已被研究以了解它们的化学行为。这种知识对设计涉及吲哚的复杂有机合成反应至关重要(S. Lakhdar et al., 2006)。
区域选择性二溴化反应
吲哚衍生物的区域选择性二溴化反应,形成二溴吲哚,展示了吲哚骨架上可能的化学修饰。这种反应在合成具有潜在生物活性的天然和非天然吲哚衍生物中至关重要(Thomas B. Parsons et al., 2011)。
生物活性研究
已经探索了二氯吲哚衍生物的生物活性,例如合成新型二氯吲哚生长素。这些化合物已被研究用于植物的生长抑制活性,表明了在农业应用中的潜力(M. Katayama et al., 2001)。
光谱和理论研究
吲哚衍生物,包括那些带有甲氧基和氯取代基的化合物,已成为详细光谱和理论研究的对象,以了解它们的结构和电子性质。这些研究对于新材料和药物的开发至关重要(Nadia G. Haress et al., 2016)。
未来方向
The future directions in the research and application of 5,6-dichloro-2-methyl-1H-indole could involve its use in the synthesis of various biologically active compounds . Additionally, developing new synthetic routes for the compound that improve its yields and scalability could be another area of focus.
作用机制
Target of Action
5,6-Dichloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5,6-dichloro-2-methyl-1H-indole, may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5,6-Dichloro-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5,6-dichloro-2-methyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, 5,6-dichloro-2-methyl-1H-indole may interact with proteins involved in cell signaling pathways, further modulating cellular responses .
Cellular Effects
5,6-Dichloro-2-methyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 5,6-dichloro-2-methyl-1H-indole can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These changes in gene expression can have significant impacts on cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 5,6-dichloro-2-methyl-1H-indole involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, 5,6-dichloro-2-methyl-1H-indole has been shown to inhibit enzymes involved in the biosynthesis of certain biomolecules, thereby affecting cellular processes . Additionally, the compound can interact with transcription factors, influencing gene expression and subsequent cellular responses . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-dichloro-2-methyl-1H-indole can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function . Studies have shown that 5,6-dichloro-2-methyl-1H-indole remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The compound may degrade over time, leading to changes in its biochemical activity and cellular effects . Long-term studies are essential to understand the temporal dynamics of 5,6-dichloro-2-methyl-1H-indole and its impact on cellular function .
Dosage Effects in Animal Models
The effects of 5,6-dichloro-2-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, 5,6-dichloro-2-methyl-1H-indole may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects . Animal studies provide valuable insights into the dosage-dependent effects of 5,6-dichloro-2-methyl-1H-indole and its safety profile .
Metabolic Pathways
5,6-Dichloro-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics . Understanding the metabolic fate of 5,6-dichloro-2-methyl-1H-indole is essential for predicting its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of 5,6-dichloro-2-methyl-1H-indole within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, 5,6-dichloro-2-methyl-1H-indole may accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms of 5,6-dichloro-2-methyl-1H-indole is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5,6-dichloro-2-methyl-1H-indole plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, 5,6-dichloro-2-methyl-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes . Understanding the subcellular localization of 5,6-dichloro-2-methyl-1H-indole is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
5,6-dichloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSALGAUZGCWFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467599 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479422-03-2 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



